molecular formula C20H18N2O3 B6299853 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one CAS No. 93397-90-1

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

Cat. No.: B6299853
CAS No.: 93397-90-1
M. Wt: 334.4 g/mol
InChI Key: YJCSMRAXCRGQSQ-UHFFFAOYSA-N
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Description

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, is a fluorescent dye belonging to the class of benzo[a]phenoxazines. This compound is hydrophobic and exhibits low solubility and fluorescence quantum yield in water. It is widely used in various scientific fields due to its unique photophysical properties, including its sensitivity to the local molecular environment and its ability to exhibit solvatochromism .

Chemical Reactions Analysis

Types of Reactions

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K₂CO₃), dimethylformamide (DMF), and various solvents such as dichloromethane and methanol . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one include other benzo[a]phenoxazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its exceptional solvatochromic properties and its ability to provide detailed insights into the local molecular environment. Its hydrophobic nature and low solubility in water make it particularly useful for studying lipid-rich areas and biological membranes .

Properties

IUPAC Name

9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)15-10-13(23)6-7-14(15)20(19)21-16/h5-11,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCSMRAXCRGQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541996
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93397-90-1
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 2
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 3
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 4
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 5
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 6
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

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